2-Nitrobenzoic acid

Description

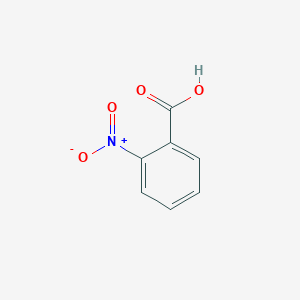

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAMLWHELXOEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025738 | |

| Record name | 2-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish white crystals with an intensely sweet taste. (NTP, 1992), Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.575 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000714 [mmHg] | |

| Record name | 2-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-16-9 | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S4653K7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

297 to 298 °F (NTP, 1992) | |

| Record name | O-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20758 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Nitrobenzoic acid synthesis from 2-nitrotoluene

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzoic Acid from 2-Nitrotoluene (B74249)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes for producing 2-nitrobenzoic acid from 2-nitrotoluene. The core of this synthesis lies in the oxidation of the methyl group of 2-nitrotoluene. 2-Nitrobenzoic acid serves as a crucial intermediate in the manufacturing of dyes, pharmaceuticals, and other fine chemicals.[1][2] The choice of oxidizing agent is critical and influences reaction conditions, yield, and safety considerations. This guide details the most common methods, including oxidation by nitric acid, chromic acid, and potassium permanganate (B83412), providing detailed experimental protocols and comparative data.

It is important to note that o-nitrotoluene is often more resistant to direct oxidation compared to its meta and para isomers.[3]

Comparative Overview of Oxidation Methods

The selection of a synthetic strategy depends on factors such as scale, available equipment, cost, and safety protocols. The following table summarizes the key quantitative parameters for the most prevalent oxidation methods.

| Oxidizing Agent System | Key Reagents | Typical Temperature | Reaction Time | Reported Yield | Notes |

| Nitric Acid with Vanadium Catalyst | HNO₃, H₂SO₄, Vanadium(V) Oxide | 130 - 190°C | 10 - 12 hours | >75% | Can be performed at atmospheric pressure.[4] |

| Chromic Acid (in situ) | Na₂Cr₂O₇, H₂SO₄, H₂O | Reflux | ~1 hour | 82 - 86% (for p-isomer) | Reaction is vigorous and exothermic. Cr(VI) compounds are carcinogenic.[5] |

| Potassium Permanganate | KMnO₄, H₂O | Reflux | Several hours | 70 - 80% | Requires careful control of addition rate to avoid side reactions and diminished yield. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-nitrobenzoic acid using different oxidizing agents.

Method 1: Oxidation with Nitric Acid and Vanadium Catalyst

This industrial method utilizes nitric acid in the presence of sulfuric acid and a vanadium(V) catalyst, allowing the reaction to proceed at atmospheric pressure.

Materials:

-

2-Nitrotoluene

-

Vanadium(V) oxide (V₂O₅)

-

Sulfuric acid (96% w/w)

-

Nitric acid (65% w/w)

-

Water

Equipment:

-

Jacketed glass reactor with mechanical stirrer, condenser, and addition funnel

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Charge the reactor with 2-nitrotoluene, vanadium(V) oxide, and 96% sulfuric acid.

-

Begin stirring to create a suspension.

-

Heat the mixture to the target reaction temperature, typically between 165-180°C.

-

Once the temperature is stable, begin the dropwise addition of 65% nitric acid via the addition funnel over several hours (e.g., 10.5 hours as per patent literature). The reaction is exothermic; maintain the temperature by controlling the addition rate.

-

After the addition is complete, hold the reaction mixture at temperature for an additional hour to ensure complete conversion.

-

Cool the reaction mixture to approximately 50-60°C. The product, 2-nitrobenzoic acid, will precipitate out of the solution.

-

Filter the resulting slurry using a Büchner funnel.

-

Wash the collected solid cake with cold water to remove residual acid and inorganic salts.

-

Dry the purified product in a vacuum oven.

Method 2: Oxidation with Chromic Acid

This classic laboratory method generates chromic acid in situ from sodium dichromate and sulfuric acid. The procedure is adapted from a well-established protocol for the para-isomer, which provides high yields.

Caution: Compounds containing hexavalent chromium are known carcinogens and must be handled with extreme care using appropriate personal protective equipment in a fume hood.

Materials:

-

2-Nitrotoluene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

5% Sodium hydroxide (B78521) solution

-

5% Sulfuric acid solution

Equipment:

-

Round-bottom flask with mechanical stirrer and reflux condenser

-

Heating mantle

-

Addition funnel

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, add sodium dichromate dihydrate, water, and 2-nitrotoluene.

-

Begin stirring and slowly add concentrated sulfuric acid through an addition funnel over approximately 30 minutes. The heat of dilution will cause the 2-nitrotoluene to melt and initiate the oxidation, which can be vigorous. Control the addition rate to prevent the reaction from becoming too violent.

-

Once the acid addition is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle reflux for about 30-60 minutes. The color of the solution will change from bright orange [Cr(VI)] to green [Cr(III)].

-

Cool the reaction mixture in an ice bath. Add approximately two volumes of water and filter the crude product through a cloth or Büchner funnel.

-

Wash the crude solid with cold water.

-

Purification: To remove chromium salts, create a slurry of the crude product with a 5% sulfuric acid solution, warm it gently, cool, and filter again.

-

Dissolve the acid-washed product in a 5% sodium hydroxide solution. This will form the sodium salt of 2-nitrobenzoic acid, leaving behind any unreacted 2-nitrotoluene.

-

Filter the solution to remove any remaining solids.

-

Acidify the clear, light-yellow filtrate with dilute sulfuric acid to precipitate the purified 2-nitrobenzoic acid.

-

Collect the final product by filtration, wash thoroughly with cold water, and dry.

Method 3: Oxidation with Potassium Permanganate

Potassium permanganate is a powerful and versatile oxidizing agent for converting alkylbenzenes to carboxylic acids. This reaction is typically run under neutral or slightly alkaline conditions.

Materials:

-

2-Nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) or concentrated HCl (for workup)

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer and reflux condenser

-

Heating mantle

-

Addition funnel (optional, for adding solid KMnO₄)

Procedure:

-

Charge the flask with 2-nitrotoluene and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly and portion-wise, add solid potassium permanganate (KMnO₄) to the refluxing mixture over several hours. Alternatively, a concentrated aqueous solution of KMnO₄ can be added dropwise. The rate of addition is critical; adding the oxidant too quickly can lead to side reactions, while adding it too slowly can result in low yields.

-

The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the reaction until the purple color persists, indicating the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Workup: Destroy the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

-

Filter the hot mixture to remove the manganese dioxide precipitate. Wash the MnO₂ cake with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. The 2-nitrobenzoic acid will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Process and Reaction Visualizations

The following diagrams illustrate the general workflow and chemical transformation for the synthesis.

References

- 1. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]

- 4. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

2-Nitrobenzoic acid physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitrobenzoic acid (o-nitrobenzoic acid), an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Core Properties of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is an aromatic compound featuring both a carboxylic acid and a nitro functional group in the ortho position.[1] This substitution pattern dictates its chemical reactivity and physical characteristics. It appears as a yellowish-white to off-white crystalline powder with a notably sweet taste.[2][3]

General and Physical Properties

The fundamental properties of 2-Nitrobenzoic acid are summarized in the tables below. These values represent a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the sample.

Table 1: General Properties of 2-Nitrobenzoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-Nitrobenzoic acid | [2] |

| Synonyms | o-Nitrobenzoic acid, 1-Carboxy-2-nitrobenzene | [2] |

| CAS Number | 552-16-9 | |

| Molecular Formula | C₇H₅NO₄ | |

| Molar Mass | 167.12 g/mol | |

| Appearance | Yellowish-white to off-white crystalline powder |

Table 2: Physical Properties of 2-Nitrobenzoic Acid

| Property | Value | Reference(s) |

| Melting Point | 146-148 °C | |

| 147.5 °C | ||

| 145-151 °C | ||

| Boiling Point | ~295.7 °C (rough estimate) | |

| ~340.7 °C at 760 mmHg | ||

| Density | 1.468 g/cm³ | |

| 1.58 g/cm³ | ||

| Acidity (pKa) | 2.16 (at 18 °C) | |

| Enthalpy of Combustion (ΔcH°solid) | -3071.00 ± 0.63 kJ/mol |

Table 3: Solubility of 2-Nitrobenzoic Acid

| Solvent | Solubility | Reference(s) |

| Water | 6.8 g/L | |

| 7.8 g/L | ||

| Methanol | Soluble (1g / 2.5mL) | |

| Ethanol | Soluble (1g / 3mL) | |

| Acetone (B3395972) | Soluble (1g / 2.5mL) | |

| Diethyl Ether | Soluble (1g / 4.5mL) | |

| Chloroform | Soluble (1g / 220mL) | |

| Benzene | Very slightly soluble | |

| Carbon Disulfide | Very slightly soluble |

Chemical Properties and Reactivity

Acidity

With a pKa of approximately 2.16, 2-Nitrobenzoic acid is a significantly stronger acid than benzoic acid (pKa ≈ 4.2). This increased acidity is due to the electron-withdrawing nature of the ortho-nitro group, which stabilizes the resulting carboxylate anion.

Stability

Key Reactions

2-Nitrobenzoic acid undergoes reactions characteristic of both carboxylic acids and nitroaromatic compounds.

-

Reduction: The nitro group can be readily reduced to an amine, forming anthranilic acid (2-aminobenzoic acid). This is a crucial transformation for the synthesis of various pharmaceuticals and dyes. Common reducing agents include iron in the presence of an acid.

-

Esterification: The carboxylic acid group reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding esters.

-

Amidation: The carboxylic acid can be converted to an amide, often through an activated intermediate like an acyl chloride.

-

Decarboxylation: At high temperatures, 2-Nitrobenzoic acid undergoes decarboxylation to yield nitrobenzene (B124822). This reaction can be studied in high-boiling solvents like glycerol.

Experimental Protocols

The following sections detail generalized methodologies for the characterization and purification of 2-Nitrobenzoic acid.

Purification by Recrystallization

A common method for purifying 2-Nitrobenzoic acid involves recrystallization.

-

Solvent Selection: The crude acid can be dissolved in a suitable hot solvent system, such as an ethanol/water mixture, benzene, or n-butyl ether.

-

Dissolution: Dissolve the solid in a minimum amount of the boiling solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb impurities.

-

Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly, for instance, in a vacuum desiccator.

Melting Point Determination

The melting point is a key indicator of purity.

-

Sample Preparation: A small amount of the dry, finely powdered 2-Nitrobenzoic acid is packed into a capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus) and attached to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A pure sample will exhibit a sharp, narrow melting range (e.g., 0.5-1.0 °C).

pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of 2-Nitrobenzoic acid of known concentration (e.g., 0.01 M) in water or a suitable co-solvent. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the 2-Nitrobenzoic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

pKa Calculation: Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection on the curve). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis

FT-IR Spectroscopy (Solid State)

-

Sample Preparation (Thin Film): Dissolve a small amount (a few mg) of 2-Nitrobenzoic acid in a volatile solvent like acetone or methylene (B1212753) chloride. Place a drop of this solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Run the sample scan to obtain the infrared spectrum. Key expected peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of 2-Nitrobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity and resolution.

-

Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS at 0 ppm.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical and chemical processes related to 2-Nitrobenzoic acid.

References

Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-nitrobenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including pharmaceutical synthesis, reaction chemistry, and formulation development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of 2-nitrobenzoic acid in a selection of organic solvents is summarized below. The data has been compiled from various scientific sources. It is important to note that solubility is temperature-dependent, and the provided values are at the specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol (B129727) | 10 | 42.72[1] |

| Ethanol (B145695) | Not Specified | 1g in 3mL (~33.3)[2] |

| Acetone (B3395972) | Not Specified | 1g in 2.5mL (40)[2] |

| Chloroform | Not Specified | 1g in 220mL (~0.45)[2] |

| Ether | Not Specified | 1g in 4.5mL (~22.2)[2] |

| Benzene (B151609) | 10 | 0.294 |

| Carbon Disulfide | Not Specified | Slightly Soluble |

| Petroleum Ether | Not Specified | Slightly Soluble |

Note: The term "alcohol" in some sources is general. Specific values for methanol and ethanol have been provided where available. The solubility in ether and acetone is notably high, while it is sparingly soluble in non-polar solvents like benzene and petroleum ether.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then determined.

Apparatus:

-

Conical flasks or vials with stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-nitrobenzoic acid to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant using a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of 2-nitrobenzoic acid in the clear filtrate using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then measured.

Apparatus:

-

Conical flasks or vials with stoppers

-

Constant temperature water bath

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 2-nitrobenzoic acid in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Sample Collection: After allowing the excess solid to settle, filter the solution and pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of 2-nitrobenzoic acid.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the oven until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the filtrate.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and convenient method for quantifying the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the UV-Vis range.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-nitrobenzoic acid in the solvent of interest with known concentrations.

-

Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration using the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 2-nitrobenzoic acid.

Caption: Experimental workflow for solubility determination.

This guide provides foundational knowledge and practical methodologies for investigating the solubility of 2-nitrobenzoic acid. For specific applications, it is recommended to validate these methods under the conditions of your laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Nitrobenzoic acid, intended for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for compound identification.

Core Physicochemical Data

2-Nitrobenzoic acid, an organic compound with the formula C₆H₄(NO₂)CO₂H, is a yellowish-white crystalline solid.[1] Its physical properties, particularly its melting and boiling points, are critical for its application in organic synthesis, including the production of pharmaceuticals, dyes, and agrochemicals.[2]

The accurate determination of these thermal properties is fundamental to both identifying the substance and assessing its purity. Impurities typically cause a depression and broadening of the melting point range.[3][4]

Data Summary

The melting and boiling points of 2-Nitrobenzoic acid from various sources are summarized below. The melting point is well-established within a narrow range, while the boiling point is reported with less consistency.

| Physicochemical Property | Reported Value |

| Melting Point | 147.5 °C (420.6 K)[5] |

| 146-148 °C | |

| 297 to 298 °F (approx. 147.2 to 147.8 °C) | |

| 145-151 °C | |

| 141-148 °C | |

| Boiling Point | 340.7 °C at 760 mmHg |

| 295.67 °C (rough estimate) |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as 2-Nitrobenzoic acid.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry 2-Nitrobenzoic acid is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated at a controlled rate.

-

Approximate Determination: A preliminary, rapid heating run (5-10 °C per minute) is often performed to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 20 °C below the approximate melting point found in the previous step. The heating rate is then reduced to approximately 2 °C per minute.

-

Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal melts (completion) are recorded. This range is the melting point of the sample. For pure 2-Nitrobenzoic acid, this range should be narrow.

2.2. Boiling Point Determination (Microscale Method)

This procedure is suitable for determining the boiling point of small quantities of a liquid. Since 2-Nitrobenzoic acid is a solid at room temperature, it would first need to be melted or dissolved in a high-boiling solvent, though typically the boiling point is determined for substances that are liquid at ambient temperatures. For a high-melting solid like 2-Nitrobenzoic acid, boiling point determination is less common and often estimated or measured under vacuum to prevent decomposition. The following is a general method for a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Approximately 0.5 mL of the liquid is placed into a small test tube or Durham tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous and vigorous stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature where the external pressure equals the vapor pressure of the substance.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for using a melting point to identify an unknown solid compound, a common application of this physical property in research.

Caption: Logical workflow for identifying an unknown solid using melting point analysis.

References

Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 2-Nitrobenzoic acid, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbon atoms in its structure.

¹H NMR Data

The ¹H NMR spectrum of 2-Nitrobenzoic acid in DMSO-d6 exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-6 | 8.00 - 8.03 |

| H-4 | 7.88 - 7.90 |

| H-5 | 7.81 - 7.82 |

| H-3 | 7.79 |

Table 1: ¹H NMR Spectroscopic Data for 2-Nitrobenzoic acid in DMSO-d6.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for 2-Nitrobenzoic acid are presented below.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 165.7 |

| C-2 | 147.9 |

| C-4 | 133.5 |

| C-6 | 131.8 |

| C-1 | 130.3 |

| C-5 | 129.1 |

| C-3 | 124.2 |

Table 2: ¹³C NMR Spectroscopic Data for 2-Nitrobenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectrum of 2-Nitrobenzoic acid shows characteristic absorption bands for the carboxylic acid and nitro functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3300-2500 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro Group | N-O asymmetric stretch | ~1530 |

| Nitro Group | N-O symmetric stretch | ~1350 |

Table 3: Key IR Absorption Bands for 2-Nitrobenzoic acid.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[2] For 2-Nitrobenzoic acid, the presence of the benzene (B151609) ring and the nitro group results in characteristic absorptions in the UV region. The expected absorption maxima (λmax) are typically in the range of 250-350 nm.[2]

| Solvent | λmax (nm) |

| Ethanol | ~265 |

Table 4: UV-Vis Absorption Data for 2-Nitrobenzoic acid.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Nitrobenzoic acid.

Methodology:

-

Sample Preparation: A sample of 2-Nitrobenzoic acid (approximately 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d6 (approximately 0.5-0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a frequency of 400 MHz or higher for protons, is used.

-

Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (around 220 ppm) is necessary.

-

-

Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

Objective: To identify the functional groups in 2-Nitrobenzoic acid using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[3]

Methodology:

-

Sample Preparation: A small amount of solid 2-Nitrobenzoic acid is placed directly onto the ATR crystal.[4] No further sample preparation is required for this technique.[3][4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2] The ATR crystal can be made of materials like diamond or zinc selenide.[4]

-

Data Acquisition:

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

Objective: To determine the electronic absorption spectrum of 2-Nitrobenzoic acid.

Methodology:

-

Sample Preparation: A dilute solution of 2-Nitrobenzoic acid is prepared using a UV-transparent solvent, such as ethanol.[2] The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M to ensure the absorbance falls within the linear range of the instrument.[2]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used for these measurements.[2]

-

Data Acquisition:

-

A cuvette containing the pure solvent (the blank) is placed in the reference beam path of the spectrophotometer, and the instrument is zeroed.[2]

-

The cuvette is then filled with the sample solution and placed in the sample beam path.

-

The absorbance is measured over a wavelength range, typically from 200 to 400 nm.[2]

-

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the plot.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Nitrobenzoic acid.

Caption: General workflow for spectroscopic analysis of 2-Nitrobenzoic acid.

References

An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, exhibits complex thermal behavior that is critical to understand for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of 2-nitrobenzoic acid, consolidating quantitative data, detailed experimental protocols, and mechanistic insights. The decomposition process is characterized by significant energy release and is influenced by factors such as temperature and heating rate. This document serves as a vital resource for professionals working with this compound, offering data-driven insights to ensure safety and optimize its use in various applications.

Thermal Decomposition Kinetics and Energetics

The thermal decomposition of 2-nitrobenzoic acid (o-nitrobenzoic acid, ONBA) is a process of significant interest due to the energetic nature of nitroaromatic compounds.[1] Studies utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have provided valuable quantitative data on the kinetics and thermodynamics of this process.

The decomposition is characterized as a single n-order reaction.[1] A key parameter in understanding the decomposition kinetics is the apparent activation energy, which for 2-nitrobenzoic acid has been determined to be an average of 131.31 kJ mol-1 .[1][2]

Data Presentation: Thermal Decomposition Parameters

The following tables summarize the key quantitative data obtained from thermal analysis of 2-nitrobenzoic acid.

Table 1: Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 2-Nitrobenzoic Acid

| Parameter | Value | Source |

| Average Apparent Activation Energy (Ea) | 131.31 kJ mol-1 | [1][2] |

| Heat of Decomposition (ΔHd) | 335.61 - 542.27 J g-1 | [1] |

Table 2: Decomposition Temperatures of 2-Nitrobenzoic Acid at Various Heating Rates (β)

| Heating Rate (β) | T0 (°C) | Tp (°C) |

| 1.0 °C min-1 | - | 196 |

| T0: Starting decomposition temperature, Tp: Peak decomposition temperature |

Weight loss during thermal decomposition becomes significant in the temperature range of 125-200 °C , which is attributed to the breaking of chemical bonds and the detachment of the nitro group.[1] The exothermic decomposition occurs in a single stage within the temperature range of 250-400 °C .[1]

Thermal Decomposition Pathway

The thermal decomposition of solid 2-nitrobenzoic acid is understood to proceed through initial bond cleavage, leading to the evolution of gaseous products. The primary pathways are believed to be decarboxylation (loss of CO2) and denitration (loss of the NO2 group).

Caption: Conceptual pathway for the thermal decomposition of 2-Nitrobenzoic Acid.

Experimental Protocols

The characterization of the thermal decomposition of 2-nitrobenzoic acid relies on precise and well-defined experimental methodologies. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (melting, decomposition) and the heat of decomposition.

Methodology:

-

A small, precisely weighed sample of 2-nitrobenzoic acid (e.g., 3.5 ± 0.1 mg) is placed in a high-pressure resistant gold-plated crucible.[2]

-

The crucible is hermetically sealed to contain any evolved gases during the initial stages of decomposition.

-

The sample is placed in the DSC instrument.

-

A controlled heating program is applied, typically with a linear heating rate (e.g., 1.0, 2.0, 5.0, 8.0, and 10.0 °C min-1) over a defined temperature range (e.g., ambient to 400 °C).

-

An inert atmosphere, such as nitrogen, is maintained with a constant flow rate (e.g., 50.0 mL min-1).[2]

-

The differential heat flow between the sample and a reference crucible is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The onset temperature, peak temperature, and the integrated area of the exothermic peak (which corresponds to the heat of decomposition) are determined.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

-

A small, accurately weighed sample of 2-nitrobenzoic acid is placed in an alumina (B75360) crucible.[2]

-

The crucible is placed on the TGA balance.

-

The sample is heated under a controlled temperature program, often at various linear heating rates, in an inert atmosphere (e.g., nitrogen at 50.0 mL min-1).[2]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the total mass loss.

Caption: Workflow for the thermal analysis of 2-Nitrobenzoic Acid.

Safety and Handling Considerations

The thermal decomposition of 2-nitrobenzoic acid is an exothermic process, indicating a potential for thermal runaway if not handled properly. The data suggests that decomposition can be a concern at elevated temperatures. It is recommended that the storage temperature should not exceed 165 °C.[1] As with all nitroaromatic compounds, appropriate safety precautions, including the use of personal protective equipment and conducting operations in well-ventilated areas, are essential.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of 2-nitrobenzoic acid, supported by quantitative data and established experimental protocols. The decomposition is an exothermic, single-order reaction with a determined activation energy. Understanding these thermal properties is paramount for the safe and effective use of 2-nitrobenzoic acid in research and industrial applications. The provided data and methodologies offer a solid foundation for further studies and for the implementation of appropriate safety measures.

References

Acidity and pKa value of 2-Nitrobenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 2-Nitrobenzoic Acid

Introduction

2-Nitrobenzoic acid (ortho-nitrobenzoic acid) is an organic compound with the formula C₆H₄(NO₂)CO₂H.[1] It is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial compounds.[2][3] A critical physicochemical parameter for drug development and chemical synthesis is its acidity, quantified by the acid dissociation constant (pKa). This guide provides a comprehensive technical overview of the acidity of 2-nitrobenzoic acid, the structural factors governing its pKa, and standard methodologies for its experimental determination.

Acidity and the pKa Value

The acidity of a compound in solution is its ability to donate a proton (H⁺). The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is the primary metric for quantifying acid strength; a lower pKa value indicates a stronger acid.

2-Nitrobenzoic acid is a considerably stronger acid than its parent molecule, benzoic acid. The pKa of 2-nitrobenzoic acid is approximately 2.16, while the pKa of benzoic acid is 4.2.[1][4] This significant increase in acidity is primarily attributed to a phenomenon known as the ortho-effect .

The Ortho-Effect

The ortho-effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-withdrawing or electron-donating. In the case of 2-nitrobenzoic acid, the effect is a combination of electronic and steric factors.

-

Inductive Effect : The nitro group (-NO₂) is a strong electron-withdrawing group. Through the inductive effect, it pulls electron density away from the carboxyl group, which stabilizes the negative charge of the resulting carboxylate anion (conjugate base) and increases acidity.

-

Steric Inhibition of Resonance : The primary contributor to the ortho-effect is steric hindrance. The bulky nitro group at the ortho position forces the carboxyl (-COOH) group to twist out of the plane of the benzene (B151609) ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring. While this might seem destabilizing, it crucially enhances the stability of the carboxylate anion formed upon deprotonation. With the carboxylate group out-of-plane, its negative charge is more localized on the oxygen atoms and less delocalized into the ring, which leads to a more stable conjugate base and thus a stronger acid.

Caption: Logical flow diagram illustrating the ortho-effect in 2-nitrobenzoic acid.

Quantitative Data Presentation

The impact of the nitro group's position on acidity is evident when comparing the pKa values of the three nitrobenzoic acid isomers and benzoic acid. The ortho-isomer is significantly more acidic than the meta and para isomers, highlighting the unique ortho-effect.

| Compound | CAS Number | pKa Value | Temperature (°C) |

| 2-Nitrobenzoic acid | 552-16-9 | ~2.16 | 18-25 |

| 3-Nitrobenzoic acid | 121-92-6 | ~3.47 | 25 |

| 4-Nitrobenzoic acid | 62-23-7 | ~3.41 | 25 |

| Benzoic acid | 65-85-0 | ~4.20 | 25 |

| (Data sourced from multiple references including) |

Experimental Protocols for pKa Determination

The pKa of 2-nitrobenzoic acid can be determined experimentally using several methods. Potentiometric titration is a common and reliable technique.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the weak acid (2-nitrobenzoic acid) with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) while monitoring the pH of the solution. The pKa is the pH at the half-equivalence point.

Principle: At the half-equivalence point of the titration, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

Materials and Equipment:

-

Analytical balance

-

50 mL burette

-

250 mL beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a glass electrode

-

2-Nitrobenzoic acid (analytical grade)

-

Standardized ~0.1 M NaOH solution

-

Solvent (e.g., a water/ethanol (B145695) mixture, due to the limited water solubility of 2-nitrobenzoic acid)

-

Deionized water

Methodology:

-

Solution Preparation: Accurately weigh a sample of 2-nitrobenzoic acid (e.g., ~0.2-0.3 g) and dissolve it in a suitable volume of the chosen solvent (e.g., 10 mL of ethanol followed by dilution with 90 mL of deionized water) in a 250 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Fill a 50 mL burette with the standardized ~0.1 M NaOH solution.

-

Initial Measurement: Record the initial pH of the 2-nitrobenzoic acid solution before adding any titrant.

-

Titration: Add the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize while stirring and record the pH and the total volume of NaOH added.

-

Endpoint Region: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1-0.2 mL) to obtain a more detailed curve around the equivalence point.

-

Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau again.

Data Analysis:

-

Plot Titration Curve: Plot a graph of the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine Equivalence Point: Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

Determine Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

-

Determine pKa: Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa of 2-nitrobenzoic acid.

References

A Comprehensive Technical Guide to 2-Nitrobenzoic Acid (CAS: 552-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Nitrobenzoic acid (CAS number 552-16-9), a pivotal organic compound in various chemical and pharmaceutical applications. This document consolidates its physicochemical properties, spectral data, synthesis, and key reactions. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support researchers in their practical applications. Furthermore, this guide includes visualizations of synthetic and analytical workflows to facilitate a clearer understanding of the processes involved.

Physicochemical Properties

2-Nitrobenzoic acid, also known as o-nitrobenzoic acid, is a yellowish-white crystalline solid.[1] It consists of a benzoic acid core with a nitro group substituted at the ortho (position 2) of the benzene (B151609) ring.[2] This substitution pattern significantly influences its acidity and reactivity compared to benzoic acid.

Table 1: General and Physicochemical Properties of 2-Nitrobenzoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-Nitrobenzoic acid | [2] |

| Synonyms | o-Nitrobenzoic acid, ortho-Nitrobenzoic acid | [1] |

| CAS Number | 552-16-9 | [1] |

| EC Number | 209-004-9 | [2] |

| Molecular Formula | C₇H₅NO₄ | [2] |

| Molar Mass | 167.12 g/mol | [1][2] |

| Appearance | Yellowish-white crystalline powder/solid | [1][3][4] |

| Melting Point | 146-148 °C | [5][6] |

| Boiling Point | 295.67 °C (rough estimate) | [5][7] |

| Density | 1.58 g/cm³ | [5][8] |

| pKa (Acidity) | 2.16 (at 18-25 °C) | [2][5] |

| Vapor Pressure | 0.0000714 mmHg | [1] |

Table 2: Solubility Data for 2-Nitrobenzoic Acid

| Solvent | Solubility | Reference(s) |

| Water | 6.8 g/L | [5][6] |

| Ethanol | Soluble (1g / 3mL) | [4][9] |

| Ether | Soluble (1g / 4.5mL) | [9] |

| Acetone | Soluble (1g / 2.5mL) | [9] |

| Methanol | Soluble (1g / 2.5mL) | [9] |

| Chloroform | Soluble (1g / 220mL) | [9] |

| Benzene | Very slightly soluble | [4] |

| Carbon Disulfide | Very slightly soluble | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of 2-Nitrobenzoic acid.

Table 3: Key Spectral Data for 2-Nitrobenzoic Acid

| Technique | Key Peaks / Signals | Reference(s) |

| ¹H NMR | Aromatic protons typically appear as complex multiplets in the region of 7.2 - 8.3 ppm. The carboxylic acid proton exhibits a broad singlet between 10.0 - 13.0 ppm. | [2] |

| ¹³C NMR | Carboxyl carbon signal is expected around 168 - 172 ppm. The carbon attached to the nitro group (C-NO₂) appears at approximately 148 ppm, with other aromatic carbons showing signals between 120 - 145 ppm. | [2] |

| Infrared (IR) | Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹; Strong C=O stretch (carboxylic acid): ~1700 cm⁻¹; Strong N-O asymmetric and symmetric stretches (nitro group): ~1520 and ~1350 cm⁻¹ respectively. | [3] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed corresponding to its molecular weight. In negative ion mode ESI, the [M-H]⁻ ion is prominent. | [2] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of 2-Nitrobenzoic acid involves the oxidation of 2-nitrotoluene (B74249).[2] Various oxidizing agents can be employed, with nitric acid being a common choice.

Caption: Oxidation of 2-Nitrotoluene to 2-Nitrobenzoic Acid.

Key Reactions: Reduction to Anthranilic Acid

A significant reaction of 2-Nitrobenzoic acid is its reduction to 2-aminobenzoic acid (anthranilic acid), a valuable precursor in the synthesis of dyes and pharmaceuticals.[2] This transformation is typically achieved using reducing agents like iron in an acidic medium.

Caption: Reduction to Anthranilic Acid.

Applications in Research and Development

2-Nitrobenzoic acid is a versatile building block in organic synthesis.[3]

-

Pharmaceutical Synthesis: It serves as a precursor in the production of various pharmaceuticals. Its reduction product, anthranilic acid, is a key starting material for many drugs. It is also used in the synthesis of novel triazoles and tetrazoles that act as cholinesterase inhibitors.[5][10]

-

Dye Manufacturing: It is used in the synthesis of certain dyes and pigments.

-

Analytical Chemistry: It can be employed as a reagent for the detection of certain metal ions due to its ability to form stable complexes.[3]

-

Organic Synthesis: It is a common intermediate for introducing the 2-carboxyphenyl group or for synthesizing other ortho-substituted benzene derivatives.[3]

Experimental Protocols

Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

This protocol is based on general industrial methods.[11]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

2-Nitrotoluene

-

96% Sulfuric Acid (H₂SO₄)

-

65% Nitric Acid (HNO₃)

-

Vanadium(V) Oxide (V₂O₅)

-

-

Procedure:

-

In the reaction flask, create a suspension of 2-nitrotoluene and a catalytic amount of vanadium(V) oxide in 96% sulfuric acid.

-

Heat the mixture to approximately 175 °C with constant stirring.

-

Slowly add 65% nitric acid to the heated suspension via the dropping funnel over several hours.

-

Maintain the reaction temperature between 170-180 °C for 8 to 12 hours. During this period, dilute nitric acid may distill off; it can be collected and recycled into the reaction.

-

After the reaction is complete, cool the mixture.

-

The product, 2-Nitrobenzoic acid, can be isolated by workup procedures such as extraction with a suitable organic solvent (e.g., o-dichlorobenzene) followed by crystallization upon cooling.[11]

-

Purification by Recrystallization

This protocol is a standard method for purifying crude 2-Nitrobenzoic acid.[12][13]

-

Apparatus: Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask.

-

Solvent Selection: Water is a suitable solvent as 2-Nitrobenzoic acid is sparingly soluble in cold water but much more soluble in hot water.[5][13] An ethanol/water mixture can also be effective.[6]

-

Procedure:

-

Place the crude 2-Nitrobenzoic acid in an Erlenmeyer flask.

-

Add a minimum amount of near-boiling water to the flask while heating on a hot plate, just enough to completely dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.

-

Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals in a desiccator or a low-temperature oven.

-

Analytical Protocols

Caption: Analytical Workflow for 2-Nitrobenzoic Acid.

5.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of 2-Nitrobenzoic acid and separating it from its isomers.[14][15]

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol). A common isocratic mixture is Acetonitrile:Water (30:70) with 0.1% TFA.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

5.3.2. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2][7] Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

5.3.3. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Safety and Handling

2-Nitrobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[11][17]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation. Wear protective gloves, safety goggles, and a lab coat.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[5][6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[11]

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5] Always consult the latest Safety Data Sheet (SDS) before handling.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 11. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. appslab.thermofisher.com [appslab.thermofisher.com]

- 16. HPLCによる安息香酸および関連化合物の分析、Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2-Nitrobenzoic Acid in the Synthesis of Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitrobenzoic acid and its derivatives in the preparation of azo and indigo (B80030) dyes. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate research and development in dye chemistry and related fields.

Synthesis of Azo Dyes via 2-Aminobenzoic Acid (Anthranilic Acid)

2-Nitrobenzoic acid serves as a crucial precursor for the synthesis of 2-aminobenzoic acid (anthranilic acid), a versatile intermediate in the production of a wide range of azo dyes. The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound.

1.1. Reduction of 2-Nitrobenzoic Acid to 2-Aminobenzoic Acid

The reduction of the nitro group in 2-nitrobenzoic acid to form 2-aminobenzoic acid is a key initial step. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzoic Acid

-

Materials:

-

2-Nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

5% Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

In a suitable autoclave, prepare an aqueous solution of the sodium salt of 2-nitrobenzoic acid by dissolving 2-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.

-

Add 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight relative to the 2-nitrobenzoic acid.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 1-4 MPa.

-

Heat the mixture to 60-80°C with vigorous stirring.

-

Maintain the reaction under these conditions for approximately 2-3 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 2-aminobenzoic acid.

-

Cool the mixture to facilitate complete precipitation.

-

Filter the white precipitate of 2-aminobenzoic acid, wash with cold water, and dry.

-

Quantitative Data: Reduction of Nitrobenzoic Acids

| Starting Material | Product | Catalyst | Yield | Purity (HPLC) | Reference |